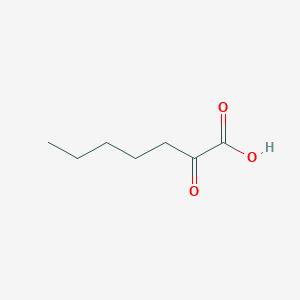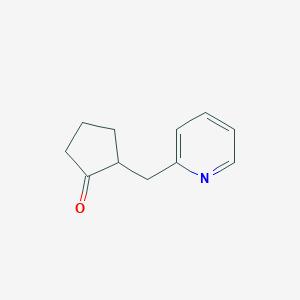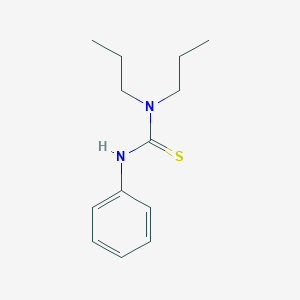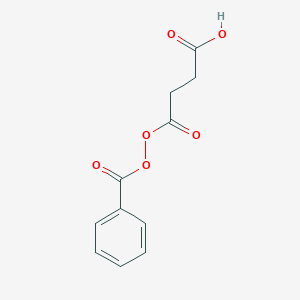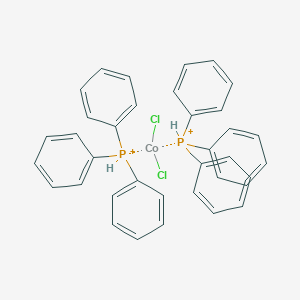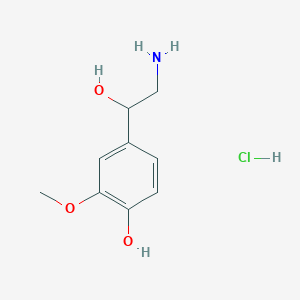
Normetanephrine hydrochloride
Vue d'ensemble
Description
La Normetanephrine (chlorhydrate), également connue sous le nom de normetadrénaline, est un métabolite de la norépinéphrine. Elle est produite par l'action de la catéchol-O-méthyltransférase sur la norépinéphrine. Ce composé est excrété dans l'urine et se retrouve dans certains tissus. Elle sert de marqueur pour les tumeurs sécrétant des catécholamines, telles que le phéochromocytome .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La Normetanephrine (chlorhydrate) peut être synthétisée par la méthylation de la norépinéphrine à l'aide de la catéchol-O-méthyltransférase. La réaction implique généralement l'utilisation d'un donneur de méthyle tel que la S-adénosylméthionine (SAM) en présence de l'enzyme .
Méthodes de Production Industrielle : La production industrielle de la Normetanephrine (chlorhydrate) implique souvent l'extraction et la purification à partir d'échantillons biologiques, suivie d'une synthèse chimique pour atteindre la pureté et la concentration désirées. Des techniques telles que la chromatographie liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS) sont utilisées pour la quantification et l'analyse du composé .
Analyse Des Réactions Chimiques
Types de Réactions : La Normetanephrine (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des quinones correspondantes.
Réduction : Elle peut être réduite pour former des dérivés dihydro.
Substitution : Elle peut subir des réactions de substitution, en particulier aux groupes hydroxyle et méthoxy.
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.
Principaux Produits :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dérivés dihydro.
Substitution : Divers composés phénoliques substitués.
4. Applications de la Recherche Scientifique
La Normetanephrine (chlorhydrate) a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme étalon en chimie analytique pour la quantification des catécholamines.
Biologie : Étudiée pour son rôle dans le métabolisme de la norépinéphrine et ses implications dans divers processus physiologiques.
Médecine : Utilisée comme biomarqueur pour diagnostiquer le phéochromocytome et d'autres tumeurs sécrétant des catécholamines.
Industrie : Employée dans le développement de tests diagnostiques et d'agents thérapeutiques
5. Mécanisme d'Action
La Normetanephrine (chlorhydrate) exerce ses effets en interagissant avec les récepteurs adrénergiques. Elle est un métabolite de la norépinéphrine et participe à la régulation de divers processus physiologiques, notamment la pression artérielle et la fréquence cardiaque. Le composé est principalement métabolisé par la catéchol-O-méthyltransférase, qui convertit la norépinéphrine en normetanephrine .
Composés Similaires :
Métanéphrine : Un autre métabolite des catécholamines, en particulier l'adrénaline.
Norépinéphrine : Le composé parent dont la normetanephrine est dérivée.
Dopamine : Un précurseur de la norépinéphrine et de l'adrénaline.
Comparaison :
Normetanephrine vs. Métanéphrine : Les deux sont des métabolites des catécholamines, mais la normetanephrine est dérivée de la norépinéphrine, tandis que la métanéphrine est dérivée de l'adrénaline.
Normetanephrine vs. Norépinéphrine : La normetanephrine est un métabolite de la norépinéphrine et a des rôles physiologiques et des applications diagnostiques différents.
Normetanephrine vs. Dopamine : La dopamine est un précurseur dans la biosynthèse de la norépinéphrine et de l'adrénaline, tandis que la normetanephrine est un métabolite en aval
La Normetanephrine (chlorhydrate) se distingue par son rôle spécifique en tant que biomarqueur des tumeurs sécrétant des catécholamines et sa voie métabolique unique impliquant la catéchol-O-méthyltransférase .
Applications De Recherche Scientifique
Normetanephrine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of catecholamines.
Biology: Studied for its role in the metabolism of norepinephrine and its implications in various physiological processes.
Medicine: Utilized as a biomarker for diagnosing pheochromocytoma and other catecholamine-secreting tumors.
Industry: Employed in the development of diagnostic assays and therapeutic agents
Mécanisme D'action
Normetanephrine (hydrochloride) exerts its effects by interacting with adrenergic receptors. It is a metabolite of norepinephrine and is involved in the regulation of various physiological processes, including blood pressure and heart rate. The compound is primarily metabolized by catechol-O-methyl transferase, which converts norepinephrine to normetanephrine .
Comparaison Avec Des Composés Similaires
Metanephrine: Another metabolite of catecholamines, specifically epinephrine.
Norepinephrine: The parent compound from which normetanephrine is derived.
Dopamine: A precursor to norepinephrine and epinephrine.
Comparison:
Normetanephrine vs. Metanephrine: Both are metabolites of catecholamines, but normetanephrine is derived from norepinephrine, while metanephrine is derived from epinephrine.
Normetanephrine vs. Norepinephrine: Normetanephrine is a metabolite of norepinephrine and has different physiological roles and diagnostic applications.
Normetanephrine vs. Dopamine: Dopamine is a precursor in the biosynthesis of norepinephrine and epinephrine, whereas normetanephrine is a downstream metabolite
Normetanephrine (hydrochloride) stands out due to its specific role as a biomarker for catecholamine-secreting tumors and its unique metabolic pathway involving catechol-O-methyl transferase .
Propriétés
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPRGQZWKTEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905944 | |
| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-74-1, 13015-71-9 | |
| Record name | (±)-Normetanephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Normetanephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Normetanephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORMETANEPHRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RS049K51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


